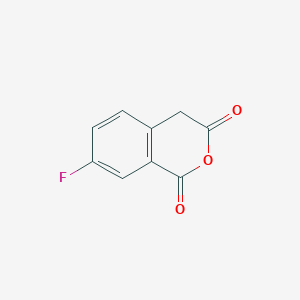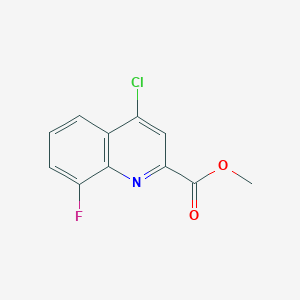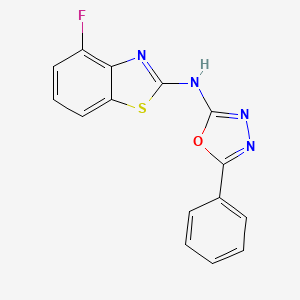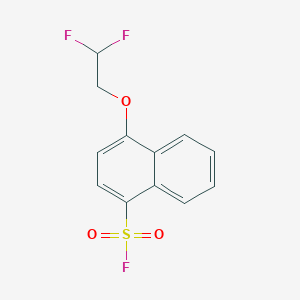![molecular formula C18H18N4O2S B2430590 2-(4-羟基-5,7-二甲基吡啶并[2,3-d]嘧啶-2-基硫代)-N-间甲苯基乙酰胺 CAS No. 694468-25-2](/img/structure/B2430590.png)
2-(4-羟基-5,7-二甲基吡啶并[2,3-d]嘧啶-2-基硫代)-N-间甲苯基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肿瘤和抗癌活性
该化合物因其作为抗肿瘤和抗癌剂的潜力而被研究。研究人员探索了它对肿瘤细胞生长、凋亡和转移抑制的影响。值得注意的是,它抑制二氢叶酸还原酶 (DHFR),这是核苷酸合成中的一种关键酶,对于癌细胞增殖至关重要 .
有丝分裂驱动蛋白抑制
莫纳斯特醇,一种化学治疗化合物,作为有丝分裂驱动蛋白的抑制剂。已使用路易斯酸促进剂(如三氟甲磺酸镱 (Yb(OTf)3))探索了莫纳斯特醇的合成。这种抑制会破坏有丝分裂和细胞分裂,使其成为癌症治疗的潜在靶点 .
抗炎特性
该化合物的结构特征表明潜在的抗炎活性。研究人员研究了它对炎症通路的影响,包括细胞因子生成和 NF-κB 信号传导。需要进一步研究以完全阐明其抗炎机制 .
抗氧化作用
鉴于其酚类部分,该化合物可能表现出抗氧化特性。抗氧化剂在保护细胞免受氧化应激和防止细胞损伤方面发挥着至关重要的作用。研究其自由基清除能力可以提供有价值的见解 .
神经保护潜力
该化合物的独特结构可能有助于神经保护作用。研究人员探索了它对神经元细胞活力、氧化应激和神经炎症的影响。了解它与神经通路的相互作用可能导致神经退行性疾病的治疗应用 .
代谢紊乱和酶调节
考虑到其硫代和酰胺基团,研究的重点是它对代谢酶的影响。它可能会影响与葡萄糖代谢、脂质稳态或其他代谢途径相关的酶活性。这些见解可能对代谢紊乱产生影响 .
作用机制
Target of Action
It is known that pyrido[2,3-d]pyrimidine derivatives often target dihydrofolate reductase (dhfr), some kinases, such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase .
Mode of Action
Based on its structural similarity to other pyrido[2,3-d]pyrimidine derivatives, it may interact with its targets by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Given its potential targets, it may affect pathways related to cell growth and proliferation, as well as metabolic pathways involving folate and biotin .
Pharmacokinetics
Its degree of lipophilicity, which reflects its affinity for a lipid environment, suggests that it may diffuse easily into cells .
Result of Action
Given its potential targets and mode of action, it may inhibit cell growth and proliferation, and affect metabolic processes .
生化分析
Biochemical Properties
Compounds with similar pyrido[2,3-d]pyrimidin-2-ylsulfanyl structures have been shown to exhibit antiproliferative, antimicrobial, anti-inflammatory, and antihistaminic activities . These activities suggest that 2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Similar compounds have shown cytotoxic activities against various cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
属性
IUPAC Name |
2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-10-5-4-6-13(7-10)20-14(23)9-25-18-21-16-15(17(24)22-18)11(2)8-12(3)19-16/h4-8H,9H2,1-3H3,(H,20,23)(H,19,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZDIQPXWMLQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=CC(=N3)C)C)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2430507.png)

![1-(4-(4-(7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2430510.png)




![Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate](/img/structure/B2430520.png)


![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2430525.png)
![7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine](/img/structure/B2430527.png)
![3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea](/img/structure/B2430528.png)
![4-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,5-dimethoxybenzene](/img/structure/B2430530.png)
